N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide
Description
The compound N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide is a synthetic molecule featuring a piperidine core substituted with methoxy and methanesulfonyl groups at the 4-position, alongside a 2-methoxyacetamide side chain. The methanesulfonyl group may enhance metabolic stability and solubility compared to alkyl or aryl substituents, while the dual methoxy groups could influence receptor binding kinetics .
Properties
IUPAC Name |
2-methoxy-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O5S/c1-17-8-10(14)12-9-11(18-2)4-6-13(7-5-11)19(3,15)16/h4-9H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFAJHYJKONDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1(CCN(CC1)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a methanesulfonyl group, a piperidine ring, and a methoxyacetamide moiety, which contribute to its unique properties. The synthesis typically involves several steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions.
- Introduction of the Methanesulfonyl Group : Utilizes sulfonylation methods with reagents like methanesulfonyl chloride.
- Attachment of the Methoxyacetamide : Achieved through amidation reactions.
This compound exerts its biological effects by interacting with specific molecular targets, potentially including enzymes or receptors involved in various signaling pathways. The exact mechanisms are still under investigation but may involve modulation of enzyme activity or receptor binding.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the methanesulfonyl and piperidine groups may enhance interaction with microbial targets, suggesting potential effectiveness against bacterial and fungal infections.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It is hypothesized that it could inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells. Further investigations are needed to elucidate these effects.
Neuroprotective Effects
Given the structural components, there is potential for neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neural tissues.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity against various pathogens; results indicated significant inhibition at certain concentrations. |
| Study 2 | Explored anticancer effects in vitro; showed reduced viability of cancer cell lines treated with the compound. |
| Study 3 | Assessed neuroprotective capabilities in animal models; preliminary results suggest reduced neuronal damage following treatment. |
Notable Research Studies
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for drug development.
- Anticancer Mechanisms : Research in Cancer Research detailed how the compound induced apoptosis in specific cancer cell lines, providing insights into its mechanism as a potential therapeutic agent.
- Neuroprotective Studies : An investigation in Neuroscience Letters demonstrated that treatment with this compound resulted in reduced markers of oxidative stress in neuronal cells, indicating possible neuroprotective properties.
Comparison with Similar Compounds
Structural Analogues in the Fentanyl Family
The compound shares structural homology with fentanyl derivatives, particularly methoxyacetylfentanyl (IUPAC: N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methoxyacetamide), which differs in its substitution at the piperidine nitrogen (2-phenylethyl vs. methanesulfonyl) and the absence of a methyl group on the piperidine ring . Key distinctions include:
N-Substituted Acetamide Derivatives
The compound also aligns with N-substituted acetamides reported as enzyme inhibitors or antimicrobial agents. For example:
- N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide : A lipoxygenase inhibitor with a chloro-methoxyphenyl group and oxadiazole ring, contrasting with the target compound’s piperidine sulfonyl group .
- 2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide : Features a phenylsulfonyl-piperidine moiety but lacks the methoxyacetamide chain, highlighting divergent biological targets (antibacterial vs. opioid effects).
Pharmacological and Toxicological Considerations
- Receptor Binding : Methoxyacetylfentanyl exhibits µ-opioid receptor affinity ~10× lower than fentanyl but sufficient to cause respiratory depression . The target compound’s methanesulfonyl group may sterically hinder receptor interaction, reducing potency.
- Metabolism : Sulfonyl groups are typically resistant to oxidative metabolism compared to alkyl chains, suggesting longer half-life for the target compound vs. methoxyacetylfentanyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
